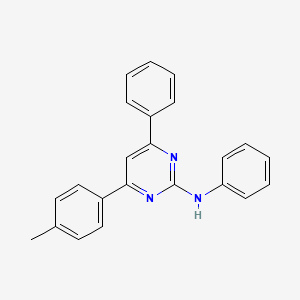
4-(4-methylphenyl)-N,6-diphenyl-2-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methylphenyl)-N,6-diphenyl-2-pyrimidinamine, also known as MPDP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have unique properties that make it useful in a variety of fields, including biochemistry, pharmacology, and materials science. In
Scientific Research Applications
4-(4-methylphenyl)-N,6-diphenyl-2-pyrimidinamine has been found to have a wide range of applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. 4-(4-methylphenyl)-N,6-diphenyl-2-pyrimidinamine has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Additionally, 4-(4-methylphenyl)-N,6-diphenyl-2-pyrimidinamine has been found to have antimicrobial properties, making it useful in the development of new antibiotics.
Mechanism of Action
The mechanism of action of 4-(4-methylphenyl)-N,6-diphenyl-2-pyrimidinamine is not fully understood. It is believed that the compound interacts with cellular pathways involved in cell growth and division, leading to the inhibition of cancer cell growth. Additionally, 4-(4-methylphenyl)-N,6-diphenyl-2-pyrimidinamine has been found to inhibit the activity of bacterial enzymes involved in cell wall synthesis, leading to the disruption of bacterial growth and replication.
Biochemical and Physiological Effects:
4-(4-methylphenyl)-N,6-diphenyl-2-pyrimidinamine has been found to have a number of biochemical and physiological effects. In vitro studies have shown that the compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-(4-methylphenyl)-N,6-diphenyl-2-pyrimidinamine has been found to inhibit the activity of bacterial enzymes involved in cell wall synthesis, leading to the disruption of bacterial growth and replication.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(4-methylphenyl)-N,6-diphenyl-2-pyrimidinamine for lab experiments is its high potency. The compound has been found to be effective at very low concentrations, making it useful for a variety of applications. Additionally, 4-(4-methylphenyl)-N,6-diphenyl-2-pyrimidinamine is relatively easy to synthesize, making it readily available for research. However, one limitation of 4-(4-methylphenyl)-N,6-diphenyl-2-pyrimidinamine is its potential toxicity. The compound has been found to be toxic to some types of cells, and caution should be taken when handling and using the compound in lab experiments.
Future Directions
There are many potential future directions for research involving 4-(4-methylphenyl)-N,6-diphenyl-2-pyrimidinamine. One area of interest is in the development of new cancer therapies. Researchers are currently exploring the use of 4-(4-methylphenyl)-N,6-diphenyl-2-pyrimidinamine in combination with other compounds to enhance its effectiveness as an anticancer agent. Additionally, there is interest in exploring the use of 4-(4-methylphenyl)-N,6-diphenyl-2-pyrimidinamine in the development of new antibiotics to combat antibiotic-resistant bacteria. Finally, researchers are also exploring the potential use of 4-(4-methylphenyl)-N,6-diphenyl-2-pyrimidinamine in materials science, where its unique properties may be useful in the development of new materials with novel properties.
Synthesis Methods
The synthesis of 4-(4-methylphenyl)-N,6-diphenyl-2-pyrimidinamine involves the reaction of 4-methylbenzaldehyde with a mixture of aniline and benzaldehyde in the presence of a catalyst. The resulting product is then treated with urea and heated to form the pyrimidine ring. Further purification and crystallization steps yield the final product, 4-(4-methylphenyl)-N,6-diphenyl-2-pyrimidinamine.
properties
IUPAC Name |
4-(4-methylphenyl)-N,6-diphenylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3/c1-17-12-14-19(15-13-17)22-16-21(18-8-4-2-5-9-18)25-23(26-22)24-20-10-6-3-7-11-20/h2-16H,1H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZNPDAYEIAWSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methylphenyl)-N,6-diphenylpyrimidin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-3-furamide](/img/structure/B4957189.png)
![N-(1H-benzimidazol-2-ylmethyl)-1-[2-(3-fluorophenyl)ethyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B4957192.png)
![2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanone dihydrobromide](/img/structure/B4957205.png)
![1,5,7-trimethyl-N-phenyl-3,7-diazabicyclo[3.3.1]nonane-3-carbothioamide](/img/structure/B4957208.png)
![1-(4-methylphenyl)-3-[(tetrahydro-2-furanylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4957219.png)
![3-amino-1,1-bis(ethylthio)-4-phenyl-4,5,6,7,8,9-hexahydro-1H-pyrrolo[3,4-c]quinoline-3a,9b-dicarbonitrile](/img/structure/B4957232.png)
![N-(2-acetyl-6,6-dimethylbicyclo[3.1.0]hex-2-en-3-yl)acetamide](/img/structure/B4957236.png)
![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-(2,4,5-trichlorophenyl)glycinamide](/img/structure/B4957246.png)


![2-methyl-N-(1-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4957256.png)
![1-methyl-5-{[(4-piperidinylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4957267.png)
![1-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methoxypiperidine](/img/structure/B4957282.png)
